2-hydroxy-N-(2-hydroxybenzoyl)benzamide 2-hydroxy-N-(2-hydroxybenzoyl)benzamide An impurity of Deferasirox
Brand Name: Vulcanchem
CAS No.: 1972-71-0
VCID: VC0194519
InChI: InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19)
SMILES: C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O
Molecular Formula: C14H11NO4
Molecular Weight: 257.25

2-hydroxy-N-(2-hydroxybenzoyl)benzamide

CAS No.: 1972-71-0

Cat. No.: VC0194519

Molecular Formula: C14H11NO4

Molecular Weight: 257.25

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-hydroxy-N-(2-hydroxybenzoyl)benzamide - 1972-71-0

Specification

CAS No. 1972-71-0
Molecular Formula C14H11NO4
Molecular Weight 257.25
IUPAC Name 2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Standard InChI InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19)
SMILES C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O
Appearance White Solid
Melting Point 193-195°C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

PropertyValueSource
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Physical AppearanceWhite to Off-White Solid
Melting Point203-204 °C
Boiling Point503.8±50.0 °C (Predicted)
Density1.382±0.06 g/cm³ (Predicted)
pKa7.48±0.30 (Predicted)
SolubilityDMSO (Slightly), Methanol (Very Slightly, requires sonication), Pyridine (Slightly)
Recommended StorageRefrigerated conditions

Synthesis Methodologies

Conventional Synthetic Routes

The synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide typically involves reactions between appropriate 2-hydroxybenzoic acid derivatives and coupling reagents. One documented approach employs standard hydrogenolysis of a precursor compound identified as "1ab," yielding the target compound as a white solid with a 76% yield . This synthetic method demonstrates the feasibility of obtaining the compound with good yield through conventional organic chemistry techniques.

Protection-Deprotection Strategies

When synthesizing 2-hydroxybenzamide derivatives like 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, protection of the hydroxy group at the 2-position of the benzene ring is often necessary due to its high reactivity . This protection strategy prevents undesired side reactions during synthetic procedures.

Common protective groups employed for the 2-hydroxy functionality include:

  • Alkyl groups (most commonly used)

  • Allyl groups

  • Benzyl groups

  • Tetrahydropyranyl groups

  • Silyl groups

Following the desired transformations, deprotection is performed to regenerate the free hydroxyl group. Various dealkylation methods can be employed for this purpose, including:

  • Brønsted acids (hydrobromic acid, hydriodic acid, trifluoroacetic acid)

  • Lewis acids (boron tribromide, aluminum chloride)

  • Alkaline reagents (sodium methoxide, sodium cyanide)

  • Silicon reagents (trimethylsilyl iodide)

  • Hydrogenation reduction techniques

Advanced Synthetic Approaches

Recent advances in the synthesis of 2-hydroxybenzamide derivatives have focused on developing more selective and efficient methods for the critical deprotection step. A significant breakthrough involves the use of secondary or tertiary amines, which can selectively deprotect the 2-protected hydroxy group without affecting other substituents on the benzene ring or causing unwanted side reactions . This methodology represents an important advancement in the synthesis of compounds like 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, potentially improving yield and purity.

Structural Characterization and Analysis

Spectroscopic Characterization

Biological Activities and Applications

Pharmaceutical Relevance

2-Hydroxybenzamide derivatives, the class to which 2-hydroxy-N-(2-hydroxybenzoyl)benzamide belongs, have demonstrated various pharmacological properties. These compounds are known to exhibit effects for the improvement of gastrointestinal dysmotility, making them valuable as potential preventive or therapeutic agents for various gastrointestinal disorders .

Structure-Activity Relationships

The presence of hydroxyl groups at the ortho positions relative to the carbonyl groups in 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is likely significant for its biological activity. These groups can participate in hydrogen bonding with biological targets, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. The compound appears in the context of structure-activity relationship studies, suggesting its importance in pharmaceutical research .

Relationship to Deferasirox

Notably, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is identified as "Deferasirox EP Impurity A" in pharmaceutical contexts . Deferasirox is an iron chelator medication used to treat chronic iron overload. The presence of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide as an impurity in Deferasirox formulations suggests potential structural or synthetic relationships with this important pharmaceutical compound, highlighting the compound's relevance in pharmaceutical quality control and regulatory contexts.

Current Research Trends and Future Directions

Ongoing Investigations

Current research involving 2-hydroxy-N-(2-hydroxybenzoyl)benzamide appears to focus on its role in structure-activity relationship studies and its potential pharmaceutical applications . The compound's unique structural features, particularly the presence of two hydroxyl groups in specific positions, make it an interesting subject for investigations into targeted drug design and development.

Challenges and Opportunities

Several challenges and opportunities exist in the research and application of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide:

  • Improving synthetic efficiency and developing greener synthesis methods

  • Enhancing solubility for biological applications

  • Exploring its full spectrum of biological activities

  • Investigating potential applications in materials science and coordination chemistry

  • Developing structure-activity relationship models to guide the design of more potent derivatives

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